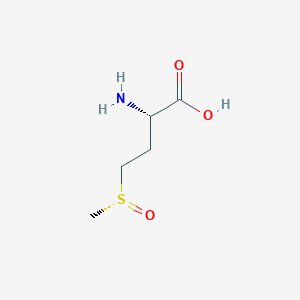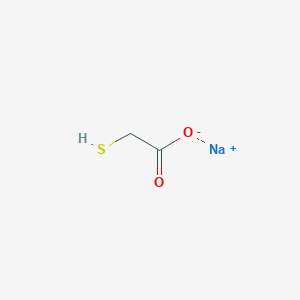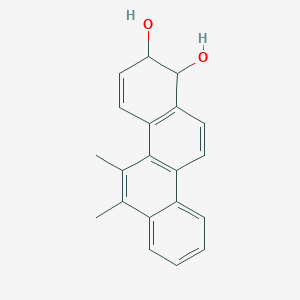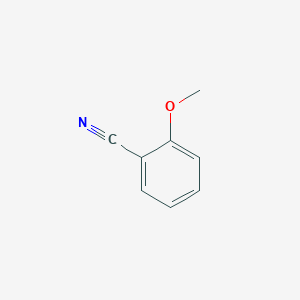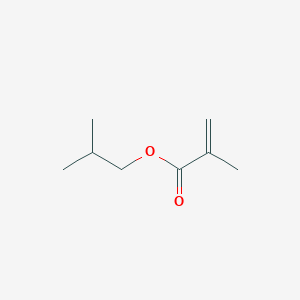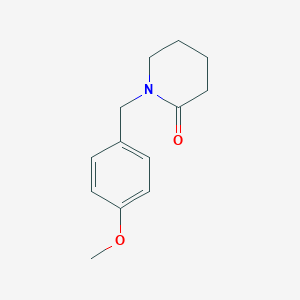
3-Methyl-1,5-pentanediol
Übersicht
Beschreibung
3-Methyl-1,5-pentanediol is a reagent used in the preparation of lactones from diols using molecular oxygen oxidant and hydrotalcite-supported gold nanoparticles catalysts under mild conditions . It has a molecular weight of 118.1742 .
Synthesis Analysis
The one-pot production of 1,5-pentanediol from sustainable sources (furfural) is a key reaction to compete with existing fossil sources . This process involves the use of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and reaction conditions that maximize productivity .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,5-pentanediol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H14O2/c1-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3 .Chemical Reactions Analysis
The one-pot production of 1,5-pentanediol from furfural involves a direct pathway through furfuryl alcohol intermediates . This allows the one-pot production from furfural at lower temperatures than analogous systems .Physical And Chemical Properties Analysis
3-Methyl-1,5-pentanediol is a colorless liquid . It has a refractive index of n20/D 1.454 and a density of 0.974 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Enantioenriched Aza-Heterocycles
3-Methyl-1,5-pentanediol: can be used as a reactant in the presence of an iridium catalyst to synthesize enantioenriched saturated aza-heterocycles . These compounds have significant applications in pharmaceuticals due to their chirality and potential biological activity.
Production of Polyesters with Carbon-Carbon Double Bonds
This diol is instrumental in synthesizing polyesters containing carbon-carbon double bonds. The process involves a bis(nonafluorobutanesulfonyl)imide-catalyzed polycondensation with unsaturated cyclic anhydrides . These polyesters are valuable in creating materials with adjustable properties for coatings, adhesives, and composites.
Conversion to α, ω-Dibromides
3-Methyl-1,5-pentanediol: can be converted into α, ω-dibromides by treating it with aqueous HBr and an organic solvent . These dibromides serve as intermediates in organic synthesis, particularly in the production of polymers and fine chemicals.
Catalyst in One-Pot Production from Furfural
The diol is a target molecule in the one-pot production from furfural, using tailored hydrotalcite-based catalysts . This sustainable approach is crucial for creating eco-friendly pathways in the polymer industry, reducing reliance on fossil sources.
Brake Fluid Additive
It finds application as a brake fluid additive, enhancing the performance and safety of braking systems . The compound’s properties help maintain the integrity of the brake fluid under varying temperatures and conditions.
Intermediate for Resin and Emulsifying Agents
3-Methyl-1,5-pentanediol: is used to prepare polyesters that act as emulsifying agents and resin intermediates . These are essential in the production of paints, coatings, and other industrial materials requiring stable emulsions.
Wirkmechanismus
Target of Action
It is known to interact with various amines in the presence of an iridium catalyst .
Mode of Action
3-Methyl-1,5-pentanediol reacts with various amines in the presence of an iridium catalyst to synthesize enantioenriched saturated aza-heterocycles . It also participates in the bis(nonafluorobutanesulfonyl)imide-catalyzed polycondensation with unsaturated cyclic anhydrides to produce polyesters containing carbon-carbon double bonds .
Biochemical Pathways
Its involvement in the synthesis of enantioenriched saturated aza-heterocycles and polyesters suggests that it may influence amino acid metabolism and polymer synthesis pathways .
Pharmacokinetics
Its low viscosity suggests that it may have good bioavailability .
Result of Action
Its role in the synthesis of enantioenriched saturated aza-heterocycles and polyesters suggests that it may influence the structure and function of proteins and polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-1,5-pentanediol. For instance, adequate ventilation is recommended when handling this compound to avoid ingestion and inhalation . The compound’s action may also be influenced by the presence of other chemicals, such as amines and iridium catalysts .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFJDZNJHVPHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063483 | |
| Record name | 3-Methyl-1,5-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,5-Pentanediol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Methyl-1,5-pentanediol | |
CAS RN |
4457-71-0 | |
| Record name | 3-Methyl-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydroxy-3-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1,5-pentanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Pentanediol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,5-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIHYDROXY-3-METHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88495M4HNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



